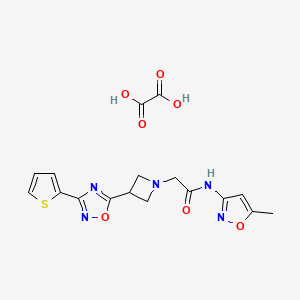
N-(5-methylisoxazol-3-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methylisoxazol-3-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C17H17N5O7S and its molecular weight is 435.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-methylisoxazol-3-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that has garnered attention for its potential biological activities. The compound integrates multiple pharmacophores, including isoxazole and oxadiazole moieties, which are known for their diverse biological properties. This article reviews the current understanding of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-step reaction process. Key steps include the formation of the isoxazole ring and the introduction of the oxadiazole and thiophene groups. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have indicated that compounds containing isoxazole and oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy in inhibiting cancer cell proliferation through apoptosis induction. In vitro assays demonstrated that these compounds can activate caspase pathways in cancer cell lines such as MCF-7 and HCT116 .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-(5-methylisoxazol...) | 10.38 | Induces apoptosis via caspase activation |
| Similar derivative A | 8.2 | HDAC inhibition |
| Similar derivative B | 12.1 | ROS generation leading to cell death |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with similar structures possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .
Anti-inflammatory Effects
Inflammatory responses can be modulated by compounds containing the oxadiazole moiety. Studies have shown that N-(5-methylisoxazol...) can reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a recent study published in MDPI, a series of isoxazole derivatives were tested for their anticancer activity. The study found that compounds with structural similarities to N-(5-methylisoxazol...) significantly inhibited growth in breast cancer cells through apoptosis mechanisms .
Case Study 2: Antimicrobial Screening
A comprehensive screening of isoxazole derivatives against Gram-positive and Gram-negative bacteria revealed that certain modifications in the structure enhanced antimicrobial potency. The results indicated that compounds similar to N-(5-methylisoxazol...) could be developed into effective antimicrobial agents .
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S.C2H2O4/c1-9-5-12(18-22-9)16-13(21)8-20-6-10(7-20)15-17-14(19-23-15)11-3-2-4-24-11;3-1(4)2(5)6/h2-5,10H,6-8H2,1H3,(H,16,18,21);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLADZOQRJPMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














